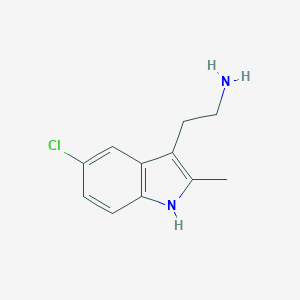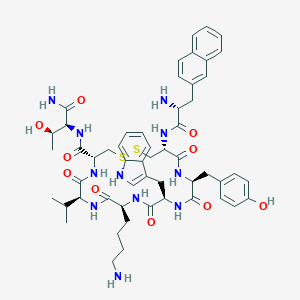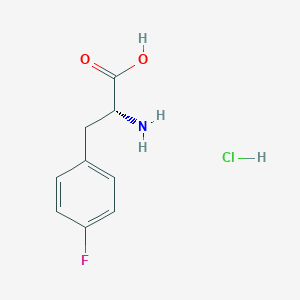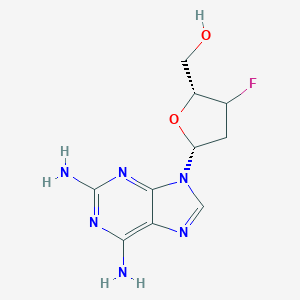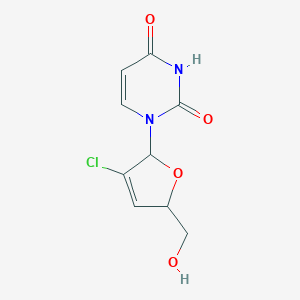
2'-Chloro-2',3'-didehydrodideoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Chloro-2',3'-didehydrodideoxyuridine (CldU) is a synthetic nucleoside analog that has been widely used in scientific research. It is a modified form of thymidine, which is a building block of DNA. CldU has been used to study DNA replication, cell proliferation, and DNA damage repair.
Wissenschaftliche Forschungsanwendungen
2'-Chloro-2',3'-didehydrodideoxyuridine has been used in a variety of scientific research applications. It has been used as a marker for DNA replication, as it is incorporated into newly synthesized DNA during the S phase of the cell cycle. 2'-Chloro-2',3'-didehydrodideoxyuridine has also been used to study DNA damage repair, as it can be incorporated into DNA at sites of damage. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine has been used to study cell proliferation and differentiation.
Wirkmechanismus
2'-Chloro-2',3'-didehydrodideoxyuridine acts as a nucleoside analog by mimicking the structure of thymidine. It is incorporated into DNA during replication and can cause DNA damage by interfering with normal base pairing. 2'-Chloro-2',3'-didehydrodideoxyuridine can also cause chain termination during DNA synthesis, leading to the inhibition of cell proliferation.
Biochemische Und Physiologische Effekte
2'-Chloro-2',3'-didehydrodideoxyuridine has been shown to have both biochemical and physiological effects. It can cause DNA damage and inhibit cell proliferation, which can lead to apoptosis or cell death. 2'-Chloro-2',3'-didehydrodideoxyuridine has also been shown to affect the expression of genes involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
2'-Chloro-2',3'-didehydrodideoxyuridine has several advantages for use in lab experiments. It is a stable and reliable marker for DNA replication and can be easily detected using immunofluorescence staining. 2'-Chloro-2',3'-didehydrodideoxyuridine is also relatively non-toxic, allowing for long-term labeling experiments. However, 2'-Chloro-2',3'-didehydrodideoxyuridine has some limitations. It can be expensive and time-consuming to synthesize, and it requires specialized equipment and expertise. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 2'-Chloro-2',3'-didehydrodideoxyuridine in scientific research. One area of interest is the use of 2'-Chloro-2',3'-didehydrodideoxyuridine in cancer research. 2'-Chloro-2',3'-didehydrodideoxyuridine has been shown to inhibit cell proliferation, which could have potential therapeutic applications in cancer treatment. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine could be used to study the effects of environmental toxins on DNA replication and repair. Finally, 2'-Chloro-2',3'-didehydrodideoxyuridine could be used in combination with other nucleoside analogs to study the dynamics of DNA replication and repair.
Conclusion
In conclusion, 2'-Chloro-2',3'-didehydrodideoxyuridine is a synthetic nucleoside analog that has been widely used in scientific research. It has been used to study DNA replication, cell proliferation, and DNA damage repair. 2'-Chloro-2',3'-didehydrodideoxyuridine has several advantages for use in lab experiments, including its stability and reliability as a marker for DNA replication. However, it also has some limitations, including its cost and toxicity at high concentrations. Overall, 2'-Chloro-2',3'-didehydrodideoxyuridine has contributed significantly to our understanding of DNA replication and repair and has potential applications in cancer research and environmental toxicology.
Synthesemethoden
2'-Chloro-2',3'-didehydrodideoxyuridine is synthesized from 2'-deoxyuridine, which is a natural nucleoside found in DNA. The synthesis involves the chlorination of 2'-deoxyuridine to form 2'-chloro-2'-deoxyuridine, which is then treated with a strong base to remove the 3'-hydroxyl group. This results in the formation of 2'-Chloro-2',3'-didehydrodideoxyuridine. The synthesis of 2'-Chloro-2',3'-didehydrodideoxyuridine is a multi-step process that requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
115259-92-2 |
|---|---|
Produktname |
2'-Chloro-2',3'-didehydrodideoxyuridine |
Molekularformel |
C9H9ClN2O4 |
Molekulargewicht |
244.63 g/mol |
IUPAC-Name |
1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15) |
InChI-Schlüssel |
KCWUVVOXZBHHIA-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
Synonyme |
2'-chloro-2',3'-didehydrodideoxyuridine 2'-chloro-2',3'-dideoxyuridinene 2-CDDU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



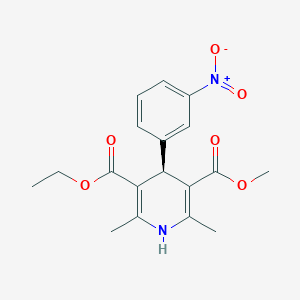
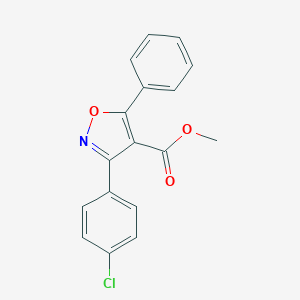
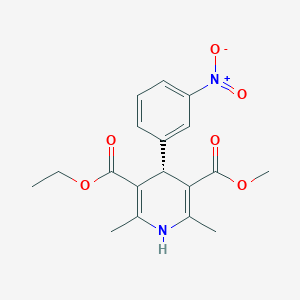
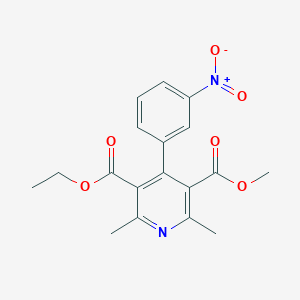


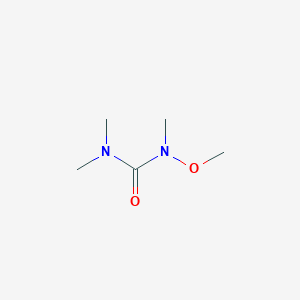
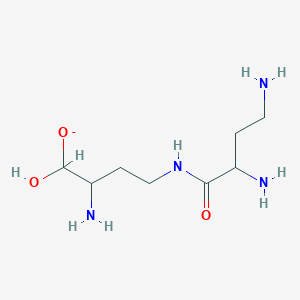

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
